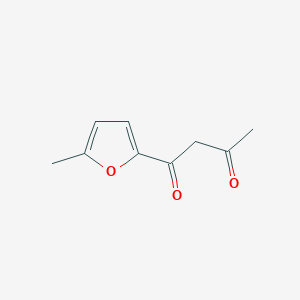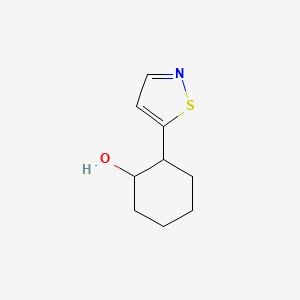
4-Oxocyclohexane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxocyclohexane-1,2-dicarboxylic acid is an organic compound with the molecular formula C₈H₁₀O₅ and a molecular weight of 186.16 g/mol . This compound is characterized by a cyclohexane ring substituted with a keto group at the 4-position and two carboxylic acid groups at the 1- and 2-positions. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxocyclohexane-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, cyclohexane-1,2-dicarboxylic anhydride can be oxidized using potassium permanganate under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Oxocyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxycyclohexane-1,2-dicarboxylic acid.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Oxidation: Higher oxidation states of the compound.
Reduction: 4-Hydroxycyclohexane-1,2-dicarboxylic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
4-Oxocyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclic keto acids.
Medicine: Research into potential therapeutic applications, such as drug development for metabolic disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxocyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s keto and carboxylic acid groups allow it to participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can influence metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Lacks the keto group at the 4-position.
4-Hydroxycyclohexane-1,2-dicarboxylic acid: Contains a hydroxyl group instead of a keto group at the 4-position.
Cyclohexane-1,4-dicarboxylic acid: Has carboxylic acid groups at the 1- and 4-positions instead of the 1- and 2-positions.
Uniqueness: 4-Oxocyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a keto group and two carboxylic acid groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
90954-18-0 |
|---|---|
Molecular Formula |
C8H10O5 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
4-oxocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h5-6H,1-3H2,(H,10,11)(H,12,13) |
InChI Key |
LPGRDDHUKZNRMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13286606.png)
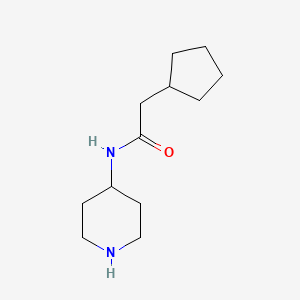
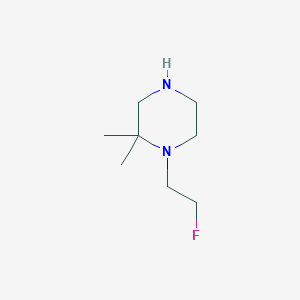
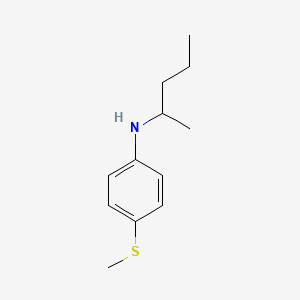
![Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13286615.png)
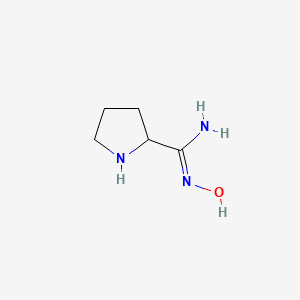
![4-[(Pentan-3-yl)amino]benzamide](/img/structure/B13286626.png)
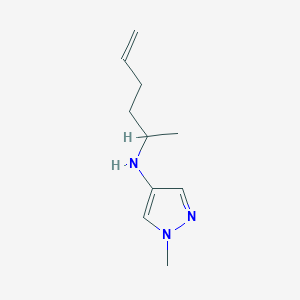

![2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid](/img/structure/B13286637.png)
